2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate
Description
The compound 2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate features a conjugated system with three key moieties:
- A (2E)-3-(2-methoxyphenyl)prop-2-enoyl group, characterized by an α,β-unsaturated ketone in the trans (E) configuration.
- A 4-methylphenyl ester group attached to a furan-2-carboxylate core.
- A furan ring with a carboxylate ester substituent at the 2-position.
The furan-carboxylate ester may influence solubility and electronic properties, while the 2-methoxyphenyl group could enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-15-9-12-20(27-22(24)21-8-5-13-26-21)17(14-15)18(23)11-10-16-6-3-4-7-19(16)25-2/h3-14H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRRGBUTRHXKL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the furan ring with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of the prop-2-enoyl group: This can be done through an aldol condensation reaction, where the furan ring is reacted with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, hydroxides, under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Fmoc-M3HFaa ()
Structure: Contains the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group linked to a tyrosine derivative and a chromene ring. Key Differences:
- Replaces the furan-carboxylate ester with a chromene-4-one system.
- Includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group for peptide synthesis.
Functional Implications : - Exhibits strong fluorescence (quantum efficiency = 0.21 in DMSO) due to the chromene ring and ESIPT (excited-state intramolecular proton transfer) properties .
- Used as a site-specific probe in peptide interactions, unlike the target compound, which lacks documented peptide applications.
Methyl (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-Methoxyacrylate ()
Structure: Features a methoxyacrylate backbone with pyrimidine and cyanophenoxy substituents. Key Differences:
- Replaces the furan-carboxylate with a pyrimidinyl-cyanophenoxy group.
- Contains a nitrile (cyano) group, enhancing polarity. Functional Implications:
- The pyrimidine ring may enable hydrogen bonding or π-stacking in biological targets, whereas the furan in the target compound offers less hydrogen-bonding capacity.
- No fluorescence data reported, suggesting divergent applications compared to ’s compound .
(2E)-3-[4-(Methoxycarbonyl)Furan-2-yl]Prop-2-enoic Acid ()
Structure: Comprises a furan-2-yl group with a methoxycarbonyl substituent and a prop-2-enoic acid chain. Key Differences:
- Lacks the 2-methoxyphenyl enoyl and 4-methylphenyl ester groups.
- The carboxylic acid group increases hydrophilicity compared to the target compound’s ester.
Functional Implications : - Molecular weight (196.16 g/mol) is lower than the target compound’s estimated weight (~368 g/mol), affecting pharmacokinetic properties like diffusion rates .
- Potential as a synthetic intermediate for ester derivatives, whereas the target compound’s ester may confer greater stability in vivo.
Comparative Data Table
Structural and Functional Insights
- The furan ring’s electron-rich nature may further modulate this property .
- Solubility : The target compound’s ester groups likely reduce aqueous solubility compared to the carboxylic acid in ’s compound, favoring lipid membrane permeability .
- Bioactivity: While Fmoc-M3HFaa is bioactive in peptides, the target compound’s lack of polar groups (e.g., amino acids) may limit direct biological interactions unless modified .
Biological Activity
The compound 2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate is a synthetic derivative belonging to the chalcone family, known for their diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a furan ring and a methoxy-substituted phenyl group, which are crucial for its biological activity. The compound can be represented as follows:
Antioxidant Activity
Several studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound showed a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial effects. Research indicates that This compound exhibits potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated using in vitro models. The results indicated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using ELISA (Enzyme-Linked Immunosorbent Assay) methods.
Case Studies
-
Study on Antibacterial Activity
A study published in the Journal of Molecular Structure highlighted the synthesis and evaluation of various chalcone derivatives, including our compound. The study found that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus with an MIC of 32 µg/mL . -
Anti-inflammatory Effects
Another research article focused on the anti-inflammatory properties of similar chalcone derivatives. The study reported that compounds with structural similarities to This compound significantly reduced inflammation markers in cell cultures .
The biological activities of chalcones are often attributed to their ability to modulate various signaling pathways. For instance:
- Antioxidant Mechanism : Chalcones may enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Antibacterial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are potential mechanisms through which these compounds exert their antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
